molecular formula C6H10NaO3 B12063662 alpha-Ketoisocaproic-d3 Acid Sodium Salt

alpha-Ketoisocaproic-d3 Acid Sodium Salt

Cat. No.: B12063662
M. Wt: 156.15 g/mol
InChI Key: NVPLKQSQRQOWCP-DUNINJLOSA-N
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Description

Alpha-Ketoisocaproic-d3 Acid Sodium Salt: is a deuterated form of alpha-Ketoisocaproic acid, which is a keto acid and a metabolite of leucine metabolism. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of alpha-Ketoisocaproic-d3 Acid Sodium Salt typically involves the deuteration of alpha-Ketoisocaproic acid.

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using deuterated reagents and advanced purification techniques to ensure high purity and isotopic enrichment. The process is carried out under stringent conditions to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions: : Alpha-Ketoisocaproic-d3 Acid Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic studies and other applications .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Mechanism: : Alpha-Ketoisocaproic-d3 Acid Sodium Salt exerts its effects by participating in metabolic pathways involving leucine. It acts as a substrate for enzymes involved in leucine catabolism, leading to the production of various metabolites .

Molecular Targets and Pathways: : The primary molecular targets of this compound are enzymes such as branched-chain alpha-keto acid dehydrogenase complex. The pathways involved include the leucine degradation pathway, which is crucial for energy production and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include alpha-Ketoisocaproic acid, alpha-Ketoisovaleric acid, and alpha-Ketoisoleucine.

Uniqueness: : The uniqueness of alpha-Ketoisocaproic-d3 Acid Sodium Salt lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool for researchers studying complex metabolic processes.

Properties

Molecular Formula

C6H10NaO3

Molecular Weight

156.15 g/mol

InChI

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/i1D3;/t4-;/m0./s1

InChI Key

NVPLKQSQRQOWCP-DUNINJLOSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C)CC(=O)C(=O)O.[Na]

Canonical SMILES

CC(C)CC(=O)C(=O)O.[Na]

Origin of Product

United States

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